molecular formula C19H24N6O2 B14933240 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B14933240
M. Wt: 368.4 g/mol
InChI Key: PSCVDIDYVUQTGT-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a piperazine core substituted with a pyrimidin-2-yl group at position 4 and a phenylethylamino-linked carbonyl moiety at position 1. Its synthesis likely follows methods analogous to those described for related compounds, such as refluxing chloroacetyl intermediates with piperazine derivatives in acetone under basic conditions (e.g., K₂CO₃) .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O2/c26-17(20-10-7-16-5-2-1-3-6-16)15-23-19(27)25-13-11-24(12-14-25)18-21-8-4-9-22-18/h1-6,8-9H,7,10-15H2,(H,20,26)(H,23,27)

InChI Key

PSCVDIDYVUQTGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidine moiety and the phenylethyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine and tetrafluoroborate. The final step involves the coupling of the intermediate compounds to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide ()
  • Key Difference : Replacement of the phenylethyl group with a 3-(trifluoromethyl)phenyl group.
  • Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and binding affinity to hydrophobic receptor pockets. This modification could increase potency but reduce aqueous solubility compared to the target compound .
(b) N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide ()
  • Key Difference : Substitution of pyrimidin-2-yl with a phenyl group and incorporation of a 3-fluorophenyl ethyl chain.
  • Such changes might alter selectivity for receptors like serotonin (5-HT₁A) or dopamine .
(c) p-MPPI and p-MPPF ()
  • Key Difference : Piperazine derivatives with p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) groups.
  • Impact : These compounds are potent 5-HT₁A receptor antagonists, with p-MPPF showing higher potency (ID₅₀ = 3 mg/kg) than p-MPPI (ID₅₀ = 5 mg/kg) in hypothermia assays. The electron-withdrawing fluoro group in p-MPPF likely enhances receptor interaction compared to the larger iodo substituent .
(d) N-{2-oxo-2-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide ()
  • Key Difference : Replacement of pyrimidin-2-yl with pyridin-2-yl and substitution of phenylethyl with a tetrahydrobenzothiazole group.
  • Impact : The bicyclic thiazole moiety introduces rigidity and may improve selectivity for kinase targets. The pyridine ring offers a distinct hydrogen-bonding profile compared to pyrimidine .

Pharmacological and Physicochemical Properties

Compound Core Substituent Amide Substituent Key Pharmacological Data
Target Compound 4-(Pyrimidin-2-yl) 2-Phenylethyl Not explicitly reported
Compound 4-(Pyrimidin-2-yl) 3-(Trifluoromethyl)phenyl Higher metabolic stability (inferred)
Compound 4-Phenyl 3-Fluorophenylethyl Increased lipophilicity (inferred)
p-MPPF () 4-(2'-Methoxyphenyl) p-Fluorobenzamidoethyl ID₅₀ = 3 mg/kg (5-HT₁A antagonism)
Compound 4-(Pyridin-2-yl) Tetrahydrobenzothiazol-2-yl Molecular weight = 400.5 g/mol

Molecular Interactions and Binding Modes

  • Pyrimidin-2-yl vs. Pyridin-2-yl : The pyrimidine ring in the target compound can engage in dual hydrogen bonding with receptor residues (e.g., backbone NH or acidic side chains), whereas pyridine’s single nitrogen may limit such interactions .
  • Phenylethyl vs. Trifluoromethylphenyl : The phenylethyl group provides moderate lipophilicity and conformational flexibility, while the trifluoromethylphenyl group enhances π-π stacking and electron-deficient interactions .

Biological Activity

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, also known by its CAS number 667903-06-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O3S, with a molecular weight of 446.52 g/mol. The compound features a piperazine ring substituted with a pyrimidine moiety and an amino acid derivative, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H22N4O3S
Molecular Weight446.52 g/mol
Density1.33±0.1 g/cm³ (Predicted)
pKa11.93±0.70 (Predicted)

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines, such as A431 vulvar epidermal carcinoma cells .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes involved in nucleotide synthesis, which is crucial for DNA replication and cellular proliferation. By targeting these pathways, the compound may effectively reduce tumor growth and metastasis .

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that similar piperazine derivatives were effective in reducing tumor growth in animal models by inhibiting angiogenesis and promoting apoptosis .
  • Synergistic Effects : Another investigation highlighted the synergistic effects when combined with other chemotherapeutics, enhancing the overall efficacy against resistant cancer cell lines .

Toxicity and Safety

Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive toxicological data.

Potential Applications

Given its biological activity, this compound may have applications in:

  • Cancer therapy
  • Antiviral treatments

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